molecular formula C16H24O2 B129494 Isopropyl 2-(4-Isobutylphenyl)propanoate CAS No. 64622-17-9

Isopropyl 2-(4-Isobutylphenyl)propanoate

Cat. No. B129494
CAS RN: 64622-17-9
M. Wt: 248.36 g/mol
InChI Key: RVZWLHIFEPTVBC-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-Isobutylphenyl)propanoate, also known as IBP, is a synthetic compound that has been widely used in laboratory experiments and scientific research due to its unique properties. This compound is composed of isopropyl, 2-isobutylphenyl, and propanoate groups, and it is commonly used as a reagent in organic synthesis. IBP has been studied extensively in the past and has been found to have a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis : Isopropyl 2-(4-Isobutylphenyl)propanoate can be synthesized through a one-pot reaction sequence involving consecutive metalation and electrophilic substitution stages starting with p-xylene, as demonstrated by Faigl and Schlosser (1991). This process highlights the compound's potential in streamlined synthesis methods (Faigl & Schlosser, 1991).

  • Isopropylation Process : The selectivity engineering of 2,6-Diisopropylphenol in the isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 Clay has been studied, illustrating the compound's role in the synthesis of important drugs like propofol (Yadav & Salgaonkar, 2005).

  • Mechanochemistry Applications : Research by Andini et al. (2012) explored the use of mechanochemistry in the detoxification of pharmaceuticals, including the degradation of ibuprofen (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (Andini et al., 2012).

Catalysis and Industrial Applications

  • Catalytic Dehydration : Taylor, Jenni, and Peters (2010) studied the catalytic dehydration of fermented isobutanol for the production of renewable chemicals and fuels, demonstrating the compound's potential in the field of green chemistry (Taylor, Jenni, & Peters, 2010).

  • Photocatalytic Treatment : Vildozo et al. (2010) researched the photocatalytic removal of 2-propanol, showing the application of this compound in environmental purification processes (Vildozo, Ferronato, Sleiman, & Chovelon, 2010).

Molecular Interactions and Analysis

  • DNA Binding Interactions : Arshad et al. (2017) synthesized and analyzed amide derivatives of dexibuprofen (2-(4-isobutylphenyl)propanoic acid) for their binding interactions with DNA, providing insights into the molecular interactions of this compound (Arshad, Zafran, Ashraf, & Perveen, 2017).

  • Nonlinear Optical Properties : Naseema et al. (2012) conducted a study on propane hydrazides, including 2-(4-isobutylphenyl)propanehydrazide, to investigate their third-order nonlinear optical properties, highlighting the compound's potential in optical device applications (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

properties

IUPAC Name

propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZWLHIFEPTVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207287
Record name 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64622-17-9
Record name 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64622-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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